Amperozide hydrochloride
Overview
Description
Amperozide hydrochloride is a diphenylbutylpiperazine atypical antipsychotic compound. It primarily acts as an antagonist at the 5-HT2A receptors, inhibiting dopamine release and altering the firing patterns of dopaminergic neurons . Initially investigated for treating schizophrenia in humans, it was never clinically adopted for this purpose. Instead, its main application lies in veterinary medicine, where it is used to minimize aggression and stress in intensively farmed pigs .
Mechanism of Action
Target of Action
Amperozide hydrochloride, also known as Amperozide HCl, is an atypical antipsychotic of the diphenylbutylpiperazine class . Its primary target is the 5-HT2A receptor , a subtype of the serotonin receptor . This receptor plays a crucial role in the function of the central nervous system, particularly in the pathways for mood, anxiety, and schizophrenia .
Mode of Action
Amperozide HCl acts as an antagonist at the 5-HT2A receptor . In addition to this, Amperozide HCl inhibits dopamine release and alters the firing pattern of dopaminergic neurons . This dual action on both serotonin and dopamine systems is what gives Amperozide HCl its unique properties .
Biochemical Pathways
It is known that the drug has a significant impact on the serotonergic and dopaminergic systems . By blocking the 5-HT2A receptors and inhibiting dopamine release, Amperozide HCl can alter the balance of neurotransmitters in the brain . This can lead to changes in mood, perception, and behavior .
Result of Action
The antagonism of the 5-HT2A receptors and the inhibition of dopamine release by Amperozide HCl can lead to a variety of effects. In the context of its use in veterinary medicine, it is typically employed to minimize aggression and stress in intensively farmed pigs . In the context of its potential use as an antipsychotic, these actions could help to alleviate symptoms of disorders like schizophrenia .
Biochemical Analysis
Biochemical Properties
Amperozide Hydrochloride antagonizes 5-HT2A receptors . It inhibits dopamine release and alters the firing of dopaminergic neurons . This interaction with the 5-HT2A receptors and dopaminergic neurons plays a crucial role in its biochemical reactions.
Cellular Effects
This compound influences cell function by inhibiting dopamine release and altering the firing pattern of dopaminergic neurons . This can have significant effects on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its antagonistic action on 5-HT2A receptors . It does not block dopamine receptors but inhibits dopamine release and alters the firing pattern of dopaminergic neurons .
Preparation Methods
The synthetic route for amperozide hydrochloride involves the reaction of N-ethylpiperazine with 4,4-bis(4-fluorophenyl)butyl chloride to form the intermediate compound, which is then converted to this compound through a series of chemical reactions . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
Amperozide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter its chemical structure, potentially affecting its pharmacological properties.
Substitution: Substitution reactions involving common reagents can modify its functional groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Amperozide hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in studies investigating the synthesis and reactivity of diphenylbutylpiperazine derivatives.
Biology: Research on its effects on neurotransmitter systems, particularly serotonin and dopamine, provides insights into the mechanisms of atypical antipsychotics.
Medicine: Although not used clinically in humans, it serves as a model compound for studying the pharmacodynamics and pharmacokinetics of antipsychotic drugs.
Industry: In veterinary medicine, it is employed to reduce aggression and stress in pigs, improving their welfare and productivity
Comparison with Similar Compounds
Amperozide hydrochloride is unique among atypical antipsychotics due to its specific receptor binding profile and its primary use in veterinary medicine. Similar compounds include:
Clozapine: Another atypical antipsychotic with a different receptor binding profile, used clinically in humans.
Risperidone: An atypical antipsychotic with broader receptor activity, also used in human medicine.
Olanzapine: Similar to risperidone, with a wide range of receptor targets and clinical applications in humans.
This compound’s uniqueness lies in its selective use in veterinary medicine and its specific receptor antagonism profile .
Properties
IUPAC Name |
4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F2N3O.ClH/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19;/h5-12,22H,2-4,13-17H2,1H3,(H,26,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQHKNWFXHBJIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClF2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
75558-90-6 (Parent) | |
Record name | Amperozide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075529736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID501019079 | |
Record name | Amperozide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75529-73-6, 86725-37-3 | |
Record name | Amperozide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075529736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amperozide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086725373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amperozide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMPEROZIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V2171U69N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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